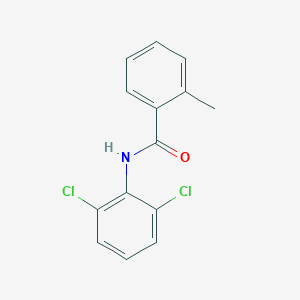

N-(2,6-dichlorophenyl)-2-methylbenzamide

Description

Propriétés

Formule moléculaire |

C14H11Cl2NO |

|---|---|

Poids moléculaire |

280.1 g/mol |

Nom IUPAC |

N-(2,6-dichlorophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-5-2-3-6-10(9)14(18)17-13-11(15)7-4-8-12(13)16/h2-8H,1H3,(H,17,18) |

Clé InChI |

FWBMDQSMCWGKIF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl |

SMILES canonique |

CC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl |

Origine du produit |

United States |

N-(2,6-dichlorophenyl)-2-methylbenzamide Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary

The synthesis of N-(2,6-dichlorophenyl)-2-methylbenzamide (CAS: 157491-14-0)[1] represents a classic challenge in modern process chemistry: the amidation of a highly sterically hindered and electronically deactivated aniline[2]. Standard aqueous Schotten-Baumann conditions typically fail to produce viable yields for this substrate[3]. This whitepaper outlines the mechanistic causality, kinetic bottlenecks, and field-proven synthetic pathways required to efficiently couple 2,6-dichloroaniline with 2-methylbenzoyl chloride, ensuring high yield and analytical purity.

Mechanistic Causality: Overcoming Steric and Electronic Deactivation

The difficulty in synthesizing N-(2,6-dichlorophenyl)-2-methylbenzamide stems from the dual-inhibitory nature of the 2,6-dichloroaniline precursor:

-

Steric Shielding: The two bulky chlorine atoms at the ortho positions physically block the trajectory of the incoming electrophile[2].

-

Electronic Deactivation: The strong electron-withdrawing inductive effect (-I) of the halogens reduces the electron density on the amine nitrogen, rendering it a exceptionally poor nucleophile[4].

To overcome this high activation energy barrier, process chemists must abandon standard biphasic amidation and instead employ one of two advanced kinetic strategies: Nucleophilic Catalysis or Base-Driven Deprotonation [4].

Caption: Catalytic cycle of DMAP/NMI-mediated acylation overcoming steric hindrance.

Experimental Methodologies

Method A: Base-Driven Deprotonation (NaH/THF Pathway)

This method bypasses the poor nucleophilicity of 2,6-dichloroaniline by converting it into a highly reactive anilide anion prior to the introduction of the acyl chloride[4].

Step-by-Step Protocol & Self-Validation:

-

Preparation & Setup: Dissolve 2,6-dichloroaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are absolute prerequisites; trace moisture will prematurely quench the sodium hydride reagent, neutralizing the driving force of the reaction[4].

-

-

Deprotonation (Self-Validation Step): Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: Cooling controls the exothermic deprotonation, preventing solvent boil-off and side-product formation.

-

Validation: Hydrogen gas (H₂) evolution must be observed immediately. This bubbling serves as an in-process visual confirmation that the highly nucleophilic anilide anion is successfully forming[4].

-

-

Acylation: Once gas evolution ceases (approx. 1 hour), maintain the temperature at 0 °C and add 2-methylbenzoyl chloride (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Causality: The pre-formed anilide anion is reactive enough to attack the sterically accessible carbonyl carbon of the acid chloride, effectively bypassing the standard activation energy barrier[4].

-

-

Quench & Extraction: Cool the mixture back to 0 °C and carefully quench via the slow, dropwise addition of water. Extract the aqueous phase with Ethyl Acetate (EtOAc).

-

Causality: Water safely neutralizes any unreacted NaH. EtOAc is selected as the extraction solvent because its polarity provides an optimal partition coefficient for isolating the highly lipophilic amide product[4].

-

Caption: Step-by-step experimental workflow for the NaH-mediated synthesis pathway.

Method B: Nucleophilic Catalysis (DMAP or NMI Pathway)

If strong bases like NaH are incompatible with other functional groups in broader synthetic schemes, nucleophilic catalysis using 4-(Dimethylaminopyridine) (DMAP) or N-methylimidazole (NMI) is the preferred alternative[3].

Step-by-Step Protocol & Self-Validation:

-

Activation: In a dry flask, combine 2-methylbenzoyl chloride (1.1 eq) and a catalytic amount of DMAP or NMI (0.1 eq) in Dichloromethane (DCM)[3].

-

Causality: The catalyst attacks the acid chloride to form an N-acylpyridinium (or imidazolium) intermediate. This intermediate is a significantly more potent electrophile than the parent acid chloride, capable of forcing the reaction with the hindered aniline[4].

-

-

Coupling: Add 2,6-dichloroaniline (1.0 eq) followed by a non-nucleophilic base such as N,N,N′,N′-Tetramethylethylenediamine (TMEDA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[3].

-

Causality: The auxiliary base acts as an effective HCl binder. By scavenging the acidic byproduct, it prevents the protonation of the weakly basic aniline, thereby driving the chemical equilibrium toward the amide product[3].

-

-

Isolation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Validation: The acidic wash selectively protonates and removes the amine catalyst and any unreacted aniline into the aqueous phase, leaving only the neutral N-(2,6-dichlorophenyl)-2-methylbenzamide in the organic layer.

-

Quantitative Reaction Metrics

The choice of synthetic pathway drastically impacts the kinetic efficiency and final yield of the hindered amide. The table below summarizes the expected outcomes based on the chosen methodology.

| Synthesis Pathway | Reagents / Catalysts | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Primary Advantage |

| Standard Schotten-Baumann | NaOH (aq) | Water / DCM | 20 | 24 | < 20% | Low cost, but largely fails due to steric hindrance and competitive hydrolysis. |

| Nucleophilic Catalysis | DMAP or NMI / TMEDA | DCM | 20 - 40 | 12 - 18 | 65 - 75% | Mild conditions; avoids the use of pyrophoric strong bases[3]. |

| Base-Driven Deprotonation | NaH | THF | 0 to 20 | 2 - 4 | 85 - 95% | Rapid kinetics; completely overcomes severe steric shielding[4]. |

Analytical Validation & Quality Control

To ensure the structural integrity and purity of N-(2,6-dichlorophenyl)-2-methylbenzamide, the following analytical parameters must be validated:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The compound has a molecular weight of 280.1 g/mol [1]. In positive electrospray ionization (ESI+), look for the [M+H]+ peak at m/z 280.0 (and the characteristic isotope pattern at 282.0 due to the two chlorine atoms).

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The diagnostic signal is the highly deshielded amide proton (-NH-), which typically appears as a broad singlet between 8.0 and 9.5 ppm in CDCl₃ or DMSO-d₆. The disappearance of the broad aniline -NH₂ protons (typically ~4.0-5.5 ppm) confirms complete conversion.

References

- N-(2,6-dichlorophenyl)-2-methylbenzamide | CAS#:157491-14-0 Chemsrc

- The Synthesis of Sterically Hindered Amides Benchchem

- Water Solvent Method for Esterification and Amide Formation Between Acid Chlorides and Alcohols Promoted by Combined Catalytic Amines: Synergy Between N-Methylimidazole and N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

- Technical Support Center: N-Acyl

- Neal G. Anderson - Practical Process Research & Development (2000) Academia.edu

Sources

An In-depth Technical Guide to N-(2,6-dichlorophenyl)-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

N-substituted benzamides are a critical class of organic compounds, forming the structural core of numerous pharmaceuticals and functional materials. The specific substitution pattern on both the benzoyl and aniline rings can dramatically influence the molecule's conformation, reactivity, and biological activity. This guide focuses on N-(2,6-dichlorophenyl)-2-methylbenzamide, a molecule whose steric hindrance and electronic properties suggest unique potential.

While CAS numbers for the meta and para isomers, N-(2,6-dichlorophenyl)-3-methylbenzamide (CAS: 157491-15-1) and N-(2,6-dichlorophenyl)-4-methylbenzamide, are documented, a dedicated CAS number for the ortho-isomer, N-(2,6-dichlorophenyl)-2-methylbenzamide, has not been identified in a review of common chemical databases. This suggests that the compound may be a novel entity or has not been extensively commercialized.

Table 1: Physicochemical Properties of N-(2,6-dichlorophenyl)-2-methylbenzamide and Related Isomers

| Property | N-(2,6-dichlorophenyl)-2-methylbenzamide (Predicted) | N-(2,6-Dichlorophenyl)-3-methylbenzamide[1][2] | N-(2,6-Dichlorophenyl)-4-methylbenzamide[3] |

| Molecular Formula | C₁₄H₁₁Cl₂NO | C₁₄H₁₁Cl₂NO | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.15 g/mol | 280.15 g/mol | 280.14 g/mol |

| General Appearance | Predicted to be a crystalline solid | Crystalline solid | Needle-like colorless single crystals |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DCM | Soluble in ethanol | Soluble in ethanol |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

Synthesis and Methodologies

The synthesis of N-(2,6-dichlorophenyl)-2-methylbenzamide can be approached through several established methods for amide bond formation. The choice of methodology will depend on the available starting materials, desired scale, and purity requirements.

Proposed Synthetic Route: Acyl Chloride Method (Schotten-Baumann Conditions)

A reliable and scalable approach for the synthesis of N-(2,6-dichlorophenyl)-2-methylbenzamide is the reaction of 2-methylbenzoyl chloride with 2,6-dichloroaniline. This method, a variation of the Schotten-Baumann reaction, is well-suited for large-scale production due to its cost-effectiveness.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloroaniline (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq), to the stirred solution.[4]

-

Acyl Chloride Addition: Cool the biphasic mixture in an ice bath. Slowly add 2-methylbenzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Separate the organic layer. Wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Proposed synthesis of N-(2,6-dichlorophenyl)-2-methylbenzamide.

Alternative Synthetic Route: Amide Coupling Reagents

For syntheses requiring milder conditions, particularly in the context of drug discovery with sensitive functional groups, the use of amide coupling reagents is a versatile alternative.[4] This method involves the activation of 2-methylbenzoic acid, followed by reaction with 2,6-dichloroaniline.

Experimental Protocol:

-

Acid Activation: Dissolve 2-methylbenzoic acid (1.0 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Coupling Reagent Addition: Cool the solution in an ice bath and add a carbodiimide coupling reagent, for instance, dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (1.1 eq). Stir for 30-60 minutes to form the active ester intermediate.[4]

-

Amine Addition: Add 2,6-dichloroaniline (1.0 eq) to the reaction mixture and allow it to warm to room temperature, stirring overnight.

-

Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then washed with dilute acid and base as described in the acyl chloride method.

-

Purification: The product is isolated and purified as previously described.

Potential Biological Activity and Therapeutic Applications

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific biological data for N-(2,6-dichlorophenyl)-2-methylbenzamide is not available, the structural class of 2-aminobenzamides, which share a similar scaffold, have shown promise as histone deacetylase (HDAC) inhibitors.[5]

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of antitumor activity via HDAC inhibition.

Further research is warranted to explore the specific biological targets and therapeutic potential of N-(2,6-dichlorophenyl)-2-methylbenzamide.

Characterization and Analytical Methods

The characterization of the synthesized N-(2,6-dichlorophenyl)-2-methylbenzamide would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity. Based on data from related compounds, the following characterization data can be anticipated:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and C=O amide bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Melting Point Analysis: A sharp melting point would be indicative of high purity.

Conclusion

N-(2,6-dichlorophenyl)-2-methylbenzamide represents a compelling target for synthesis and further investigation. This guide provides a foundational understanding of its synthesis through established and reliable methods. While its specific properties and applications are yet to be fully elucidated, the broader class of benzamides demonstrates significant potential in medicinal chemistry. The protocols and insights presented herein are intended to empower researchers to explore this and other novel chemical entities.

References

- BenchChem. (2025). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.

- BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)

-

Gowda, B. T., et al. (2009). N-(2,6-Dichlorophenyl)-3-methylbenzamide. PubMed Central. Retrieved from [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. ResearchGate. Retrieved from [Link]

Sources

N-(2,6-dichlorophenyl)-2-methylbenzamide: Structural Conformation, Physicochemical Profiling, and Analytical Validation

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Compound CAS: 157491-14-0

Executive Summary: The Strategic Role of Steric Hindrance

N-(2,6-dichlorophenyl)-2-methylbenzamide is a highly specialized, sterically hindered halogenated benzamide. In modern medicinal chemistry and agrochemical development (such as the design of novel fungicides or kinase inhibitors), the incorporation of severe steric bulk around an amide linkage is a deliberate design choice.

By flanking the central amide bond with a 2,6-dichloroaniline moiety and a 2-methylbenzoyl group, chemists induce a phenomenon known as conformational locking . This structural rigidity not only pre-organizes the molecule into a specific bioactive conformation to enhance target binding affinity but also provides profound kinetic shielding against enzymatic and chemical hydrolysis [1]. This technical guide deconstructs the physical and chemical properties of this compound and provides field-proven, self-validating experimental workflows for its characterization.

Structural Chemistry & Conformational Dynamics

The core chemical behavior of N-(2,6-dichlorophenyl)-2-methylbenzamide is dictated by the spatial arrangement of its substituents:

-

Di-ortho Substituted Aniline Ring (2,6-dichloro): The two bulky chlorine atoms at the 2 and 6 positions force the aromatic ring out of coplanarity with the amide nitrogen.

-

Ortho-Substituted Benzoyl Ring (2-methyl): The methyl group at the 2-position of the benzoyl ring creates severe steric repulsion against the carbonyl oxygen.

Causality of Conformational Locking: Because of the dual ortho-substitution, the molecule cannot adopt a flat, fully conjugated planar structure. The steric clash forces the aryl rings to twist nearly 90 degrees relative to the central amide plane. This out-of-plane rotation breaks the extended π -conjugation but drastically increases the metabolic stability of the compound. The bulky groups act as a physical "umbrella," preventing nucleophiles (such as water molecules or hydrolytic enzymes) from accessing the electrophilic carbonyl carbon [1].

Conformational locking and hydrolytic resistance via steric hindrance.

Physicochemical Profiling

Based on its structural composition, the compound exhibits high lipophilicity and low aqueous solubility, making it a prime candidate for solid oral dosage forms or emulsifiable concentrate (EC) agricultural formulations.

| Property | Value | Computational / Experimental Basis |

| Molecular Formula | C14H11Cl2NO | Exact Mass: 280.02 g/mol |

| Molecular Weight | 280.15 g/mol | Standard Atomic Weights |

| Topological Polar Surface Area (TPSA) | 29.10 Ų | 1 N, 1 O (Amide linkage) |

| Hydrogen Bond Donors | 1 | Amide -NH |

| Hydrogen Bond Acceptors | 1 | Carbonyl -C=O |

| Predicted LogP | 3.8 - 4.2 | High lipophilicity driven by di-chloro and methyl substitutions |

| Rotatable Bonds | 2 | Restricted rotation at Aryl-C and Aryl-N bonds |

Experimental Validation Workflows

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems , meaning internal controls are built directly into the workflow to confirm the accuracy of the results.

Protocol 1: Determination of Lipophilicity (LogP) via HPLC

Rationale: For highly lipophilic compounds (LogP > 3) like N-(2,6-dichlorophenyl)-2-methylbenzamide, the traditional shake-flask method is prone to micro-emulsion formation and inaccurate phase separation. We employ the HPLC method per OECD Test Guideline 117 [2][3].

Step-by-Step Methodology:

-

System Preparation: Equip an HPLC system with a highly end-capped C18 reverse-phase column. Prepare a mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.0 (using phosphate buffer). Causality: pH 7.0 ensures the amide remains entirely unionized, preventing retention time skew.

-

Calibration (Self-Validation): Inject a minimum of six reference compounds with known, authoritative LogP values (e.g., Toluene, Chlorobenzene, Naphthalene, DDT). Construct a calibration curve mapping the logarithm of the capacity factor ( k ) against the known LogP values.

-

Dead Time ( t0 ) Determination: Inject an unretained compound (e.g., Thiourea) to measure the column dead time.

-

Sample Analysis: Inject N-(2,6-dichlorophenyl)-2-methylbenzamide and record its retention time ( tR ).

-

Data Synthesis: Calculate the capacity factor k=(tR−t0)/t0 . Interpolate the exact LogP of the compound from the linear regression of the calibration curve.

HPLC workflow for LogP determination per OECD Guideline 117.

Protocol 2: Forced Degradation & Stability Testing

Rationale: To validate the hypothesis that the steric bulk shields the amide bond, forced degradation is performed according to ICH Q1A(R2) guidelines [4][5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the compound in an Acetonitrile/Water co-solvent system to ensure complete solubilization during stress testing.

-

Hydrolytic Stress: Subject aliquots to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days. Causality: Normal amides readily hydrolyze under these conditions. High recovery of the parent compound here experimentally proves the kinetic shielding effect of the ortho-substituents.

-

Oxidative Stress: Treat an aliquot with 3% H2O2 at room temperature for 24 hours to check for N-oxidation or aromatic hydroxylation.

-

Thermal Stress: Expose solid-state samples to 105°C for 7 days.

-

Analytical Readout: Analyze all samples using a stability-indicating HPLC-DAD (Diode Array Detector) method. The system is self-validating if a mass balance is achieved (i.e., the sum of the peak areas of the remaining parent compound and any new degradation peaks equals the peak area of the unstressed control).

Chemical Reactivity & Metabolic Stability

Beyond simple hydrolysis, the physical properties of N-(2,6-dichlorophenyl)-2-methylbenzamide heavily influence its chemical reactivity:

-

Electrophilic Aromatic Substitution (EAS): The aniline ring is heavily deactivated by the two electronegative chlorine atoms. Any potential EAS (such as nitration or halogenation) will preferentially occur on the 2-methylbenzoyl ring, directed by the weakly activating methyl group to the positions ortho or para to it.

-

Metabolic Resistance: In biological systems, the halogens block Cytochrome P450-mediated aromatic hydroxylation at the 2 and 6 positions. Furthermore, the high lipophilicity (LogP ~4.0) ensures rapid cellular penetration, while the locked conformation prevents rapid Phase II glucuronidation, leading to a prolonged biological half-life.

References

-

Babine, R. E., & Bender, S. L. (1997). Molecular Recognition of Protein−Ligand Complexes: Applications to Drug Design. Chemical Reviews, ACS Publications.

-

OECD (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD iLibrary.

-

ICH (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency / International Council for Harmonisation.

Sources

Comprehensive Technical Guide: N-(2,6-Dichlorophenyl)-2-methylbenzamide – Molecular Properties, Synthesis, and Applications

Executive Summary

N-(2,6-dichlorophenyl)-2-methylbenzamide (CAS: 157491-14-0) is a highly sterically hindered benzamide derivative. In drug discovery and agrochemical development, the benzamide scaffold is a privileged structure, frequently utilized in the design of fungicides, herbicides, and tubulin-inhibiting chemotherapeutics.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the structural dynamics dictated by its ortho-substitutions, and a field-proven, self-validating synthetic protocol designed to overcome the inherent nucleophilic deactivation of its precursors.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(2,6-dichlorophenyl)-2-methylbenzamide is critical for predicting its pharmacokinetics, membrane permeability, and behavior in organic solvents. The compound strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for biological screening libraries [1].

Quantitative Data Summary

| Property | Value | Significance |

| IUPAC Name | N-(2,6-dichlorophenyl)-2-methylbenzamide | Standardized nomenclature. |

| Molecular Formula | C14H11Cl2NO | Defines the atomic composition. |

| Molecular Weight | 280.15 g/mol | Optimal for small-molecule diffusion. |

| Monoisotopic Mass | 279.02176 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation [2]. |

| Hydrogen Bond Donors | 1 (Amide -NH) | Facilitates target receptor anchoring. |

| Hydrogen Bond Acceptors | 1 (Carbonyl -C=O) | Participates in dipole interactions. |

| Topological Polar Surface Area | 20.3 Ų | Highly lipophilic; predicts excellent blood-brain barrier (BBB) and cellular permeability. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

Structural and Conformational Dynamics

The biological efficacy of benzamides is rarely due to simple chemical reactivity; rather, it is dictated by their three-dimensional conformation.

In N-(2,6-dichlorophenyl)-2-methylbenzamide, the presence of two bulky chlorine atoms at the 2- and 6-positions of the aniline ring, combined with the 2-methyl group on the benzoyl ring, creates severe steric repulsion. To minimize this steric clash, the molecule is forced out of planarity. Crystallographic studies on closely related structural analogues demonstrate that the two aromatic rings adopt a nearly orthogonal conformation, with a dihedral angle of approximately 80° [3].

This "locked" orthogonal conformation is highly advantageous in drug design. It pre-organizes the molecule into a specific geometry, reducing the entropic cost of binding to a target protein's active site (a "lock-and-key" fit).

Conformational locking mechanism driven by ortho-substituent steric hindrance.

Experimental Methodology: Synthesis of a Sterically Hindered Amide

The Chemical Challenge: Synthesizing N-(2,6-dichlorophenyl)-2-methylbenzamide is non-trivial. 2,6-Dichloroaniline is a highly deactivated nucleophile. The two highly electronegative chlorine atoms pull electron density away from the amine via the inductive (-I) effect, while simultaneously blocking the amine physically. Standard Schotten-Baumann conditions (aqueous NaOH and Dichloromethane) typically fail, resulting in the hydrolysis of the acid chloride before the amide bond can form.

The Solution: To overcome this, the protocol below utilizes anhydrous conditions with Pyridine acting as both the solvent and the base, supplemented with 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.

Optimized synthesis workflow for sterically hindered benzamides.

Step-by-Step Protocol (Self-Validating System)

-

Initiation (Inert Atmosphere): Flame-dry a round-bottom flask. Add 2,6-dichloroaniline (1.0 equivalent) and DMAP (0.1 equivalent). Dissolve in anhydrous pyridine (0.5 M concentration). Causality: DMAP forms a highly reactive acylpyridinium intermediate with the acid chloride, forcing the deactivated aniline to react.

-

Controlled Acylation: Cool the reaction mixture to 0°C using an ice bath. Add 2-methylbenzoyl chloride (1.2 equivalents) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exotherms that could lead to the formation of di-acylated side products.

-

Propagation: Remove the ice bath and heat the reaction to 60°C for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system until the aniline spot is consumed.

-

Quenching & Workup: Cool to room temperature and pour the mixture into crushed ice. Extract three times with Ethyl Acetate (EtOAc).

-

Validation Wash 1: Wash the combined organic layers with 1M HCl (3x). This selectively protonates and removes the pyridine and DMAP into the aqueous layer.

-

Validation Wash 2: Wash with saturated aqueous NaHCO3 (2x). This neutralizes any remaining unreacted 2-methylbenzoic acid (hydrolyzed acid chloride).

-

-

Isolation: Wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an Ethanol/Water mixture to yield the pure white crystalline product.

Analytical Validation

To ensure the structural integrity of the synthesized N-(2,6-dichlorophenyl)-2-methylbenzamide, the following self-validating analytical checks must be performed:

-

FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H doublet (typically ~3400 and ~3300 cm⁻¹) of the starting aniline, replaced by a single sharp secondary amide N-H stretch at ~3250 cm⁻¹. The characteristic "Amide I" carbonyl (C=O) stretch will appear strongly at ~1650 cm⁻¹.

-

1H NMR (400 MHz, CDCl3):

-

A characteristic singlet for the 2-methyl group will appear at ~2.50 ppm.

-

The amide proton (-NH) will appear as a broad singlet downfield (~7.5 - 8.5 ppm), heavily dependent on the exact concentration and solvent due to hydrogen bonding.

-

The 2,6-dichlorophenyl ring will present an AMX/AB2 spin system: a doublet for the two meta protons (~7.4 ppm) and a triplet for the para proton (~7.2 ppm).

-

-

LC-MS (ESI+): The mass spectrum must show the [M+H]+ peak at m/z 280.0, with a characteristic isotopic pattern indicating the presence of two chlorine atoms (a 9:6:1 ratio for the M : M+2 : M+4 peaks).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 692589, N-(3,4-dichlorophenyl)-4-methylbenzamide." PubChem, [Link]. (Used for class-wide physicochemical baseline data of C14H11Cl2NO isomers).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 966218, 2,5-dichloro-N-methyl-N-phenylbenzamide." PubChem, [Link].

-

Gowda, B. T., et al. "N-(2,6-Dichlorophenyl)-4-methylbenzamide." Acta Crystallographica Section E Structure Reports Online, ResearchGate, [Link].

solubility of N-(2,6-dichlorophenyl)-2-methylbenzamide in organic solvents

An in-depth technical analysis and methodological guide on determining the organic solubility of N-(2,6-dichlorophenyl)-2-methylbenzamide, designed for researchers and formulation scientists.

Molecular Architecture & Thermodynamic Causality

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic negotiation between a crystal lattice and a solvent cavity. The compound N-(2,6-dichlorophenyl)-2-methylbenzamide presents a fascinating solvation challenge due to its highly restricted conformational freedom.

Structural analyses of analogous ortho-substituted benzamides, as detailed by , reveal that steric hindrance from the 2,6-dichloro substitution on the aniline ring and the 2-methyl substitution on the benzoyl ring forces the two aromatic systems into a nearly orthogonal configuration. This non-planar geometry prevents optimal π−π stacking but facilitates a rigid, tightly packed crystal lattice driven by strong intermolecular N–H···O=C hydrogen bonds.

To achieve dissolution, an organic solvent must overcome this high lattice energy. It must possess sufficient hydrogen-bond accepting capacity to disrupt the amide core, while simultaneously offering strong dispersion interactions to solvate the bulky, lipophilic dichlorophenyl and methylphenyl moieties.

Figure 1: Thermodynamic interaction pathways between solute functional groups and organic solvents.

Solvent Selection Strategy via Hansen Solubility Parameters

Random solvent screening is inefficient. Instead, we apply the principles outlined in to map the compound's Hansen Solubility Parameters (HSP): Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH ).

-

High δD Requirement: The presence of two aromatic rings and two heavy chlorine atoms demands solvents with high dispersion forces (e.g., aromatic hydrocarbons or halogenated solvents).

-

Moderate δP and δH Requirement: The central amide requires a solvent that can act as a strong hydrogen-bond acceptor.

Consequently, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) yield the highest solubility. They act as powerful H-bond acceptors for the amide N-H without competing as H-bond donors, while their structures adequately solvate the lipophilic rings. Conversely, purely aliphatic solvents (like n-hexane) lack both the δP and δH required to break the crystal lattice, resulting in negligible solubility.

Table 1: Representative Solubility Profile across Solvent Classes

| Solvent Category | Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | DMSO | 46.7 | > 100.0 | Strong H-bond acceptance, dipole interaction |

| Polar Aprotic | DMF | 36.7 | > 80.0 | Strong H-bond acceptance, dipole interaction |

| Polar Protic | Ethanol | 24.5 | 15.0 - 25.0 | H-bond donor/acceptor, moderate dispersion |

| Non-Polar | Toluene | 2.4 | 5.0 - 10.0 | π−π stacking, strong dispersion forces |

| Aliphatic | n-Hexane | 1.9 | < 1.0 | Weak dispersion; fails to break lattice energy |

The Self-Validating Experimental Protocol

To accurately quantify equilibrium solubility, we utilize a modified saturation shake-flask method, widely recognized as the gold standard in pharmaceutical sciences .

However, standard shake-flask protocols often fail because they assume the solid phase remains unchanged. When N-(2,6-dichlorophenyl)-2-methylbenzamide is exposed to certain organic solvents (particularly alcohols), it may form solvates or transition to a different polymorph. If this occurs, the measured solubility reflects the new phase, invalidating the data for the original active pharmaceutical ingredient (API).

To guarantee trustworthiness, the protocol below is designed as a self-validating system . It mandates temperature cycling to eliminate kinetic supersaturation and requires solid-state characterization of the residual pellet to prove thermodynamic phase integrity.

Figure 2: Self-validating shake-flask workflow ensuring thermodynamic equilibrium and phase integrity.

Step-by-Step Methodology

Step 1: Suspension Preparation

-

Weigh approximately 50 mg of crystalline N-(2,6-dichlorophenyl)-2-methylbenzamide into a 10 mL amber glass vial with a PTFE-lined screw cap. (Causality: Amber glass prevents potential UV-induced photo-degradation of the halogenated aromatic system; PTFE prevents solvent extraction of plasticizers).

-

Add 5.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If the solid dissolves completely, add more API until a persistent suspension is achieved.

Step 2: Temperature-Cycled Equilibration

-

Place the sealed vials in a thermostatic shaking water bath set to 40°C and agitate at 150 rpm for 4 hours. (Causality: Elevated temperature provides the kinetic energy necessary to rapidly overcome the activation energy barrier of dissolution).

-

Reduce the bath temperature to 25.0 ± 0.1°C and continue shaking for 48 hours. (Causality: Cooling from a higher temperature forces the system to approach equilibrium from a state of supersaturation, effectively eliminating hysteresis and ensuring true thermodynamic equilibrium).

Step 3: Phase Separation

-

Transfer the suspension to a temperature-controlled centrifuge pre-set to 25°C.

-

Centrifuge at 10,000 rpm for 15 minutes. (Causality: Centrifugation is vastly superior to syringe filtration for organic solvents. Filtration can lead to the evaporation of volatile solvents like toluene, artificially inflating the concentration, or cause the lipophilic solute to adsorb onto the filter membrane, artificially deflating it).

Step 4: Supernatant Quantification (HPLC-UV)

-

Immediately sample exactly 100 µL of the clear supernatant using a positive-displacement pipette.

-

Dilute the sample volumetrically into the HPLC mobile phase to arrest further precipitation and bring the concentration within the linear dynamic range of the UV detector.

Table 2: HPLC-UV Analytical Parameters

| Parameter | Specification | Causality / Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides optimal hydrophobic retention for the lipophilic dichlorophenyl and methylphenyl rings. |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) | High organic content ensures complete elution of the hydrophobic solute without peak tailing. |

| Flow Rate | 1.0 mL/min | Balances chromatographic resolution with efficient analysis time. |

| Detection | UV at 230 nm | Captures the strong π→π∗ transition of the conjugated benzamide system. |

| Injection Vol. | 10 µL | Prevents column overloading and maintains sharp peak symmetry. |

Step 5: Solid-State Verification (The Validation Step)

-

Recover the residual solid pellet from the centrifuge tube.

-

Dry the pellet gently under a stream of nitrogen gas at room temperature.

-

Analyze the solid using X-ray Powder Diffraction (XRPD) and compare the diffractogram against the un-solvated starting material. (Causality: If the XRPD pattern shifts, the solvent has induced a polymorphic transition or formed a solvate. The calculated solubility must then be reported specifically for that new solvate phase, not the original polymorph).

Troubleshooting & Field Insights

-

Viscous Solvents (e.g., DMSO): Highly viscous solvents reduce the diffusion coefficient of the solute. If testing in pure DMSO, extend the 25°C equilibration phase from 48 hours to 72 hours to guarantee that the thermodynamic plateau has been reached.

-

Halogenated Solvents: When testing solubility in dichloromethane (DCM) or chloroform, ensure vials are filled with minimal headspace. Volatilization into the headspace alters the solvent volume, leading to overestimation of solubility.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. URL:[Link]

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2123. URL:[Link]

A Strategic Approach to Unveiling the Bio-Potential of N-(2,6-dichlorophenyl)-2-methylbenzamide: An In-depth Technical Guide

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework consistently found in a multitude of biologically active compounds.[1][2] The title compound, N-(2,6-dichlorophenyl)-2-methylbenzamide, while not extensively documented, presents a compelling case for thorough biological evaluation based on the well-established activities of its constituent chemical motifs. The presence of a dichlorinated phenyl ring is a common feature in compounds with antimicrobial and anticancer properties, as the halogenation can enhance membrane permeability and interaction with biological targets.[3][4] This guide delineates a comprehensive, multi-tiered strategy for the preliminary biological activity screening of this novel molecule, designed to efficiently probe its potential as a therapeutic agent. Our approach is grounded in established methodologies and aims to provide a clear and logical pathway for researchers in drug discovery and development.

Part 1: Foundational Screening – A Broad Net for Biological Activity

The initial phase of screening is designed to cast a wide net, efficiently identifying any significant biological effects of N-(2,6-dichlorophenyl)-2-methylbenzamide across two key domains with high relevance to the benzamide class: antimicrobial and anticancer activity.

Antimicrobial Activity Screening

Benzamide derivatives have a documented history of exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6] The initial screening will therefore assess the compound's ability to inhibit the growth of a representative panel of pathogenic microbes.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a rapid and qualitative assessment of antimicrobial activity.

-

Preparation of Microbial Cultures: Inoculate sterile nutrient broth with pure cultures of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (e.g., Candida albicans). Incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Preparation of Agar Plates: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow to solidify.

-

Inoculation: Spread a standardized inoculum of each microbial culture evenly over the surface of the respective agar plates.

-

Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Prepare a stock solution of N-(2,6-dichlorophenyl)-2-methylbenzamide in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations (e.g., 100 µg/mL, 250 µg/mL, 500 µg/mL) into the wells.

-

Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) as a positive control.

-

Incubation: Incubate the plates under the same conditions as the initial cultures.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity

| Test Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control (Zone of Inhibition, mm) |

| S. aureus | 100 | Ampicillin (25 µg/mL): | |

| 250 | |||

| 500 | |||

| E. coli | 100 | Ampicillin (25 µg/mL): | |

| 250 | |||

| 500 | |||

| C. albicans | 100 | Fluconazole (25 µg/mL): | |

| 250 | |||

| 500 |

Logical Workflow for Antimicrobial Screening

Caption: Workflow for the agar well diffusion assay.

Anticancer Activity Screening

The cytotoxic potential of benzamide derivatives against various cancer cell lines is well-documented.[3][7] The initial anticancer screening will utilize the MTT assay to assess the compound's effect on the viability of representative cancer cell lines.

Experimental Protocol: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9]

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(2,6-dichlorophenyl)-2-methylbenzamide (e.g., 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each cell line.

Data Presentation: Anticancer Activity (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours | Positive Control (IC50, µM) |

| MDA-MB-231 | Doxorubicin: | |||

| A549 | Doxorubicin: |

Logical Workflow for Anticancer Screening

Caption: Workflow for the MTT anticancer assay.

Part 2: Secondary Screening and Mechanistic Insights

Should the foundational screening reveal promising activity, the subsequent phase will focus on more specific assays to elucidate the compound's potential mode of action and to explore other relevant biological activities.

Anti-inflammatory Activity Screening

Given that some benzamide derivatives exhibit anti-inflammatory properties, this is a logical next step in the screening cascade.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[11]

-

Animal Acclimatization: Acclimatize male Swiss albino mice for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the mice into groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with N-(2,6-dichlorophenyl)-2-methylbenzamide at different doses. Administer the test compound and standard drug orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume of each mouse at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Control | - | 0% | |

| Indomethacin | 10 | ||

| Test Compound | 25 | ||

| Test Compound | 50 | ||

| Test Compound | 100 |

Elucidating Potential Mechanisms of Action

Based on the observed activities, targeted assays can be employed to investigate the underlying molecular mechanisms. For instance, if significant anticancer activity is observed, exploring pathways related to apoptosis and cell cycle arrest is warranted.

Potential Signaling Pathway for Anticancer Activity

Some 2-aminobenzamide derivatives have been shown to exert their anticancer effects through the inhibition of histone deacetylases (HDACs).[7] HDAC inhibition leads to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

Caption: Postulated mechanism of anticancer activity via HDAC inhibition.

Conclusion: A Roadmap to Discovery

This technical guide provides a structured and scientifically rigorous framework for the preliminary biological activity screening of N-(2,6-dichlorophenyl)-2-methylbenzamide. By employing a tiered approach that begins with broad screening and progresses to more specific and mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The insights gained from this systematic investigation will be crucial in determining the future trajectory of its development as a potential lead compound in the ongoing quest for new and improved medicines.

References

-

Abdellattif, M. H., & Abdel-Aziz, S. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3684-3698. [Link]

-

Cui, Z., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3493. [Link]

-

Al-Juboori, A. M. J., et al. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. КиберЛенинка. [Link]

-

AERU. (2026). 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide. [Link]

-

Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research, 16(9), 1-8. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- Google Patents. (1992). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

-

MDPI. (2025). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. [Link]

-

PubMed. (2018). Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. [Link]

-

PubMed. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. [Link]

-

Dovepress. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. [Link]

-

Journal of Young Pharmacists. (n.d.). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl) amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-ylamino)- 6,8-dibromoquinazolin-4(3H)ones. [Link]

-

PMC. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

-

PMC. (n.d.). N-(2,6-Dichlorophenyl)-3-methylbenzamide. [Link]

-

ResearchGate. (n.d.). N-(2,6-Dichlorophenyl)-4-methylbenzamide. [Link]

-

Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]

-

Semantic Scholar. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. [Link]

-

Pak. J. Anal. Environ. Chem. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. [Link]

-

ResearchGate. (2026). novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties | Request PDF. [Link]

-

Frontiers. (n.d.). N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity. [Link]

-

PMC. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. [Link]

-

Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 9. Frontiers | N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity [frontiersin.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

potential therapeutic targets of N-(2,6-dichlorophenyl)-2-methylbenzamide

Target Deconvolution and Therapeutic Potential of N-(2,6-dichlorophenyl)-2-methylbenzamide: A Preclinical Whitepaper

Pharmacophore Rationale & Putative Targets

N-(2,6-dichlorophenyl)-2-methylbenzamide is a synthetic small molecule characterized by two highly privileged medicinal chemistry motifs: a 2,6-dichlorophenyl ring and an ortho-substituted benzamide core. When evaluating this uncharacterized or early-stage compound, we must rely on structural target deconvolution. Based on the established structure-activity relationships (SAR) of its constituent moieties, this compound is hypothesized to interact with three primary therapeutic targets involved in nociception and inflammation.

Cyclooxygenase-2 (COX-2) Inhibition

The 2,6-dichlorophenyl amine/amide moiety is the hallmark pharmacophore of diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID). The addition of two chlorine atoms in the ortho positions of the phenyl ring locks the aromatic system into a state of maximal torsion. This perpendicular conformation is critical for deep insertion into the hydrophobic channel of the COX-1 and COX-2 active sites, preventing the conversion of arachidonic acid to inflammatory prostaglandins 1.

Voltage-Gated Sodium Channel (NaV1.7) Blockade

Benzamide derivatives, particularly aryl- and acylsulfonamides, are well-documented state-dependent inhibitors of the NaV1.7 channel, a critical target for neuropathic pain. High-resolution cryo-EM studies reveal that these benzamide-containing inhibitors bind specifically to the Voltage Sensor Domain 4 (VSD4) of the channel. By trapping the VSD4 in its "up" conformation, benzamides stabilize the channel in an inactivated state, thereby halting action potential propagation in peripheral sensory neurons 2.

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism

Substituted benzamides, such as AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide), are potent antagonists of the TRPM8 ion channel. TRPM8 is a primary sensor for cold stimuli and menthol, and its overexpression is implicated in cold allodynia, overactive bladder, and certain malignancies like osteosarcoma. Benzamide derivatives competitively block calcium influx through TRPM8, suppressing downstream nociceptive or proliferative signaling 3.

Mechanistic Pathway Modeling

To contextualize the therapeutic potential of N-(2,6-dichlorophenyl)-2-methylbenzamide, the following self-contained diagrams map the causal relationships between the putative targets and their physiological outcomes.

Fig 1: Proposed mechanism of COX-2 inhibition by the 2,6-dichlorophenyl pharmacophore.

Fig 2: Dual modulation of TRPM8 and NaV1.7 nociceptive signaling by benzamides.

Self-Validating Experimental Workflows

To empirically validate these putative targets, we must deploy rigorous, self-validating screening protocols. As an Application Scientist, I prioritize assays that inherently control for false positives and explicitly demonstrate mechanism of action.

Protocol A: Automated Patch-Clamp Electrophysiology for NaV1.7

Causality: Benzamides are state-dependent inhibitors. Standard calcium-flux assays cannot control membrane voltage, leading to false negatives. Whole-cell patch-clamp allows us to hold the membrane at specific potentials to isolate the inactivated state of the channel where the drug binds.

-

Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. HEK293 cells are chosen because they lack endogenous voltage-gated sodium currents, providing a zero-background baseline.

-

Voltage Protocol: Hold cells at a hyperpolarized resting potential (-120 mV). Apply a 500 ms prepulse to -70 mV to drive a fraction of the channels into the fast-inactivated state, followed by a test pulse to -20 mV to measure the remaining available current.

-

Compound Application: Perfuse N-(2,6-dichlorophenyl)-2-methylbenzamide in a dose-response format (0.01 µM to 30 µM).

-

Self-Validation System: Calculate the Z'-factor using 1 µM Tetrodotoxin (TTX) as a positive control (100% block) and vehicle (0.1% DMSO) as a negative control. The assay is only accepted if Z' > 0.6. A leftward shift in the steady-state inactivation curve confirms VSD4 trapping.

Protocol B: TRPM8 Calcium Flux Fluorometry

Causality: TRPM8 activation results in massive intracellular Ca²⁺ influx. Using a fluorescent calcium indicator allows for high-throughput kinetic monitoring of channel antagonism.

-

Dye Loading: Seed CHO cells stably expressing TRPM8 into 384-well plates. Load with Fluo-4 AM dye (a calcium-sensitive fluorophore) for 45 minutes at 37°C.

-

Pre-incubation: Add the test compound and incubate for 15 minutes to allow equilibrium binding to the allosteric pocket.

-

Stimulation & Readout: Inject 100 µM Menthol (agonist) using an automated liquid handler. Read fluorescence (Ex: 488 nm / Em: 525 nm) kinetically for 3 minutes.

-

Self-Validation System: Utilize AMTB (10 µM) as the reference antagonist [[3]](). Calculate the IC₅₀ based on the reduction of the peak fluorescence amplitude relative to the menthol-only control.

Protocol C: COX-1 / COX-2 Selectivity Enzyme Immunoassay (EIA)

Causality: To determine if the 2,6-dichlorophenyl moiety retains the NSAID-like activity of diclofenac, we must measure the direct enzymatic output (PGE2) rather than downstream cellular markers, ruling out upstream interference.

-

Enzyme Reaction: Incubate purified recombinant human COX-2 (or ovine COX-1 for selectivity profiling) with varying concentrations of the test compound.

-

Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Terminate after 2 minutes using stannous chloride to reduce intermediate PGH2 to stable PGE2.

-

Quantification: Measure PGE2 levels using a competitive Enzyme Immunoassay (EIA).

-

Self-Validation System: Run Diclofenac concurrently as the positive control 1. The assay is validated when the Diclofenac IC₅₀ falls within the established historical range (20–50 nM for COX-2).

Quantitative Benchmarking

To guide the hit-to-lead optimization process, the experimental data generated from the protocols above should be benchmarked against the following established parameters for the putative targets.

| Putative Target | Reference Compound | Expected IC₅₀ Range | Primary Binding Domain | Key Pharmacophore Driver |

| COX-2 | Diclofenac | 20 - 200 nM | Cyclooxygenase Active Site | 2,6-dichlorophenyl ring |

| NaV1.7 | GNE-3565 | 10 - 500 nM | Voltage Sensor Domain 4 (VSD4) | Benzamide core |

| TRPM8 | AMTB | 0.5 - 5.0 µM | Transmembrane S1-S4 pocket | Substituted benzamide |

References

- Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem - NIH. National Institutes of Health.

- Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC. National Institutes of Health.

- AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway - PubMed. National Institutes of Health.

Sources

- 1. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Stability and Degradation Profiling of N-(2,6-dichlorophenyl)-2-methylbenzamide

Executive Summary

N-(2,6-dichlorophenyl)-2-methylbenzamide is a highly sterically hindered secondary amide characterized by exceptional chemical stability. Understanding its degradation profile is critical for drug development, agrochemical formulation, and impurity tracking. This technical whitepaper provides an in-depth analysis of the structural mechanics governing its stability, outlines self-validating forced degradation protocols, and details the analytical workflows required to isolate and quantify its degradation products in compliance with global regulatory standards.

Structural Mechanics & Causality of Stability

The extreme resistance of N-(2,6-dichlorophenyl)-2-methylbenzamide to standard hydrolytic degradation is not coincidental; it is a direct consequence of its molecular topology. The compound features dual-sided ortho-substitution:

-

Aniline Moiety (2,6-dichloro): The two bulky chlorine atoms at the ortho positions force the phenyl ring out of coplanarity with the amide bond. Furthermore, their strong electron-withdrawing inductive effect significantly reduces the electron density on the amide nitrogen, increasing the energy barrier for acid-catalyzed protonation.

-

Acyl Moiety (2-methylbenzoyl): The ortho-methyl group provides severe steric shielding around the carbonyl carbon.

Causality: This dual steric hindrance physically blocks the Bürgi-Dunitz trajectory required for nucleophiles (such as water or hydroxide ions) to attack the carbonyl carbon. Consequently, standard degradation conditions fail to cleave the C-N bond, necessitating specialized, high-energy stress protocols to achieve meaningful degradation[1].

Regulatory Framework & Forced Degradation Strategy

According to the 2, forced degradation (stress testing) is a mandatory phase of drug substance characterization[2]. The objective is to elucidate intrinsic stability and identify potential degradation pathways.

To ensure analytical methods are genuinely stability-indicating, regulatory bodies expect a target degradation of 5–20%[3]. Because N-(2,6-dichlorophenyl)-2-methylbenzamide resists standard 0.1 N HCl/NaOH at 60°C, scientists must employ intensified conditions—such as microwave-assisted hydrolysis or concentrated peroxide exposure—to force the molecule into yielding its primary degradants.

Degradation Pathways & Mechanisms

Major degradation pathways of N-(2,6-dichlorophenyl)-2-methylbenzamide under stress.

Hydrolytic Degradation

Requires extreme thermal energy (e.g., 120°C via microwave) and high concentrations of base (e.g., 5.0 N NaOH). The mechanism forces the formation of a high-energy tetrahedral intermediate, which collapses to yield 2,6-dichloroaniline and 2-methylbenzoic acid (o-toluic acid).

Oxidative Degradation

While the sterically protected amide bond remains intact under oxidative stress, the benzylic methyl group on the o-tolyl ring is highly susceptible to radical-mediated oxidation. Exposure to peroxides results in benzylic oxidation, yielding N-(2,6-dichlorophenyl)-2-formylbenzamide and, upon over-oxidation, the corresponding carboxylic acid derivative.

Photolytic Degradation

Following ICH Q1B photostability protocols, UV irradiation induces homolytic cleavage of the C-Cl bonds on the aniline ring. This results in dehalogenated photoproducts (e.g., N-(2-chlorophenyl)-2-methylbenzamide) and minor photo-Fries rearrangement artifacts.

Quantitative Degradation Data

The following table summarizes the degradation behavior of the compound under various intensified stress conditions designed to meet the 5–20% degradation threshold.

| Stress Condition | Reagent / Environment | Temperature & Time | % Degradation | Primary Degradation Products |

| Acidic Hydrolysis | 1.0 N HCl (aq/MeOH) | 80°C, 7 days | < 2.0% | None detected (Steric shielding) |

| Basic Hydrolysis | 5.0 N NaOH (aq/MeOH) | 120°C, 30 min (Microwave) | 18.5% | 2,6-dichloroaniline, 2-methylbenzoic acid |

| Oxidative Stress | 3% H₂O₂ in Acetonitrile | 60°C, 48 hours | 12.3% | N-(2,6-dichlorophenyl)-2-formylbenzamide |

| Thermal Stress | Solid State | 105°C, 14 days | < 0.5% | Stable |

| Photolytic Stress | UV/Vis (ICH Q1B) | 1.2 million lux hours | 8.7% | Dehalogenated photoproducts |

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, every protocol must be designed as a closed, self-validating system.

Protocol A: Microwave-Assisted Base Hydrolysis

Causality: Standard reflux heating is insufficient to overcome the steric activation barrier. Microwave irradiation provides rapid, localized superheating to force the nucleophilic attack[1].

-

Sample Preparation: Dissolve 10.0 mg of the API in 2.0 mL of a Methanol/Water co-solvent (1:1 v/v). Reasoning: The co-solvent ensures the highly lipophilic parent compound remains in solution while allowing the aqueous base to interact.

-

Reagent Addition: Add 10 molar equivalents of 5.0 N NaOH.

-

Irradiation: Seal in a microwave reactor and irradiate at 120°C for exactly 30 minutes.

-

Quenching: Immediately cool the vessel and neutralize to pH 7.0 using 5.0 N HCl. Reasoning: Neutralization halts the reaction and prevents the highly reactive 2,6-dichloroaniline from undergoing secondary base-catalyzed polymerization.

-

Self-Validation Checkpoint (Mass Balance): Prior to LC-MS extraction, spike the quenched solution with a known concentration of a stable-isotope labeled internal standard (SIL-IS) (e.g., ¹³C₆-2,6-dichloroaniline). This mathematically accounts for any evaporative loss of the volatile aniline degradant, ensuring 100% mass balance closure.

Protocol B: Oxidative Stress via Peroxide

-

Sample Preparation: Dissolve 10.0 mg of the API in 5.0 mL of LC-grade Acetonitrile.

-

Reagent Addition: Add 30% H₂O₂ to achieve a final concentration of 3% v/v.

-

Incubation: Incubate in a sealed, light-protected vial at 60°C for 48 hours. Reasoning: Light protection is critical to prevent confounding photolytic dehalogenation from mixing with the oxidative profile.

-

Quenching: Add an equimolar amount of sodium thiosulfate to neutralize residual peroxide. Reasoning: Unquenched peroxide will degrade the UHPLC stationary phase and create artificial oxidation products inside the heated ESI source of the mass spectrometer.

-

Self-Validation Checkpoint (Orthogonal Control): Run a parallel control sample containing the API and Acetonitrile without the peroxide, subjected to the exact same 60°C thermal conditions. This isolates the oxidative degradation pathway from purely thermal degradation, proving causality in the observed degradant profile.

Analytical Workflow: UHPLC-HRMS/MS

Step-by-step analytical workflow for profiling degradation products via UHPLC-MS/MS.

To resolve the parent compound from its structurally similar degradation products, a robust stability-indicating method is required:

-

Chromatography: UHPLC utilizing a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). A shallow gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) ensures baseline resolution between the parent compound and the highly polar 2-methylbenzoic acid degradant.

-

Detection: High-Resolution Mass Spectrometry (HRMS) operating in positive Electrospray Ionization (ESI+) mode.

-

Acquisition Strategy: Data-Dependent Acquisition (DDA) is employed to automatically trigger MS/MS fragmentation on the top 5 most abundant precursor ions. The unique isotopic signature of the two chlorine atoms (a distinct 9:6:1 ratio for M : M+2 : M+4) serves as an intrinsic diagnostic tag to rapidly identify any degradants that retain the 2,6-dichlorophenyl ring.

References

- Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)

- Food and Drug Administration (FDA)

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2)

Sources

The N-Arylbenzamide Pharmacophore: A Historical and Technical Guide to Kinase Inhibitor Discovery

Executive Summary

The N-arylbenzamide scaffold represents one of the most privileged structures in modern medicinal chemistry. Originally identified through high-throughput screening for antineoplastic agents, this structural motif has driven the discovery of transformative therapies, from the oncology blockbuster imatinib to highly selective, brain-penetrant LRRK2 inhibitors for Parkinson's disease. This whitepaper provides an in-depth mechanistic analysis of N-arylbenzamide compounds, detailing their historical evolution, structure-activity relationship (SAR) optimization, and the rigorous experimental protocols required for their validation.

Introduction: The N-Arylbenzamide Pharmacophore

N-arylbenzamides are characterized by a benzamide group linked via its nitrogen atom to an aryl substituent. This configuration provides a rigid yet adaptable framework capable of forming critical hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of various enzymes, particularly protein kinases. The synthesis of these compounds often involves amide coupling, metal-catalyzed carbonylation, or the reaction of arylisocyanides with styrenes [1]. The diversity of synthetic approaches makes this class of drug-like compounds essential constituents of screening libraries.

Pioneering the Kinase Era: Imatinib as a Structural Paradigm

The validation of protein kinases as druggable targets was historically met with skepticism due to the highly conserved nature of the ATP-binding cleft across the kinome. The breakthrough came with the discovery of imatinib (Gleevec), which incorporates an N-arylbenzamide-like moiety. Imatinib revolutionized the treatment of chronic myelogenous leukemia (CML) by inhibiting the oncogenic BCR-ABL tyrosine kinase[2].

Mechanistic Causality: Imatinib functions as a Type II kinase inhibitor. Instead of merely competing with ATP in the active state, the N-arylbenzamide moiety stabilizes the kinase in its inactive "DFG-out" conformation. The amide nitrogen and carbonyl oxygen act as critical hydrogen bond donors and acceptors, anchoring the molecule to the hinge region, while the aryl groups project into a deep hydrophobic "back pocket" exposed only in the inactive state [3].

Mechanism of Type II kinase inhibition by N-arylbenzamides stabilizing the DFG-out conformation.

Evolution of the Scaffold: LRRK2 Inhibitors in Parkinson's Disease

Following the success in oncology, the focus of kinase drug discovery expanded to neurodegenerative diseases. Leucine-rich repeat kinase 2 (LRRK2) emerged as a prime target for Parkinson's disease, as the G2019S mutation in its kinase domain increases catalytic activity and drives pathogenesis [4].

Early pan-kinase inhibitors showed LRRK2 inhibition but lacked the selectivity required for chronic neurological treatment. This necessitated rational SAR optimization, leading to the discovery of 5-substituent-N-arylbenzamide derivatives. A landmark compound in this class is GSK2578215A , a 2-arylmethyloxy-5-substituent-N-arylbenzamide[5].

Mechanistic Causality: The substitution at the 5-position of the benzamide ring and the 2-arylmethyloxy group were strategically designed to exploit the unique steric environment of the LRRK2 ATP-binding site. Molecular docking studies revealed that GSK2578215A binds at the hinge region without inducing steric clashes, even when the A2016 residue is mutated to threonine (A2016T). However, while GSK2578215A demonstrated high blood-brain barrier (BBB) permeability, it failed to achieve sufficient unbound brain concentrations to inhibit LRRK2 in vivo, highlighting the complex causality between structural lipophilicity, efflux pump affinity, and in vivo efficacy [6]. Subsequent optimizations of 5-substituent-N-arylbenzamides (such as compound 8e) focused specifically on improving the brain unbound fraction and oral bioavailability[7].

Quantitative Comparison of Key N-Arylbenzamide Derivatives

| Compound | Primary Target | IC50 (Wild-Type) | IC50 (Mutant) | Indication | BBB Permeability |

| Imatinib | BCR-ABL | ~25 nM | Varies by mutation | CML / GIST | Poor |

| GSK2578215A | LRRK2 | 10.9 nM | 8.9 nM (G2019S) | Parkinson's Disease | High (but highly protein-bound) |

| Compound 8e | LRRK2 | <10 nM | <10 nM (G2019S) | Parkinson's Disease | High (Good unbound fraction) |

Experimental Methodologies: Validating N-Arylbenzamide Kinase Inhibitors

To ensure scientific integrity and self-validating results, the evaluation of novel N-arylbenzamide compounds requires a multi-tiered experimental approach.

Protocol 1: In Vitro Kinase Activity and Selectivity Assay (Self-Validating System)

Rationale: To determine the IC50 and confirm that the compound acts via ATP-competitive or allosteric mechanisms.

-

Enzyme Preparation: Express and purify recombinant wild-type and mutant (e.g., G2019S, A2016T) kinase domains.

-

Compound Titration: Prepare a 10-point 3-fold serial dilution of the N-arylbenzamide compound in DMSO.

-

Reaction Assembly: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and the compound. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding. Causality: This pre-incubation step is critical because Type II inhibitors (like many N-arylbenzamides) often exhibit slow binding kinetics as they require the kinase to adopt the DFG-out conformation.

-

ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant ( Km ) for the specific kinase. Causality: Using ATP at Km ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance, preventing false negatives that occur at artificially high ATP concentrations.

-

Detection: Quench the reaction and measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Validation: Include a known reference inhibitor (e.g., LRRK2-IN-1) as a positive control. Calculate IC50 using non-linear regression.

Protocol 2: In Vivo Pharmacodynamic (PD) and Blood-Brain Barrier (BBB) Profiling

Rationale: To verify that the compound not only crosses the BBB but remains unbound and active in the central nervous system.

-

Administration: Dose wild-type mice intraperitoneally (i.p.) or orally (p.o.) with the compound (e.g., 10, 30, 100 mg/kg).

-

Tissue Collection: At specific time points (e.g., 1h, 2h, 4h), euthanize the animals and rapidly harvest the brain, spleen, and kidney. Causality: The spleen and kidney serve as peripheral tissue controls. If brain phosphorylation is unaffected but splenic phosphorylation is inhibited, it proves the compound is systemically active but failing to penetrate the BBB (or is being actively effluxed).

-

Biomarker Analysis: Homogenize tissues and perform Western blotting to quantify the phosphorylation status of direct physiological substrates (e.g., Rab10) or autophosphorylation sites (e.g., Ser910/Ser935 for LRRK2).

-

LC-MS/MS Quantification: Measure the total and unbound concentration of the compound in plasma and brain homogenates to determine the Kp,uu (unbound brain-to-plasma partition coefficient).

Iterative SAR workflow for optimizing N-arylbenzamide derivatives into CNS-penetrant inhibitors.

Conclusion

The trajectory of N-arylbenzamide compounds from empirical screening hits to rationally designed, highly selective kinase inhibitors underscores the power of structure-guided drug discovery. By understanding the causality between the benzamide's hydrogen-bonding network and the kinase hinge region, researchers continue to tune this pharmacophore. Future efforts will likely focus on optimizing the physicochemical properties of these derivatives to overcome efflux mechanisms, thereby unlocking their full potential in treating neurodegenerative diseases and treatment-resistant malignancies.

toxicological profile of N-(2,6-dichlorophenyl)-2-methylbenzamide

An In-depth Technical Guide on the Toxicological Profile of N-(2,6-dichlorophenyl)-2-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Foreword

This technical guide provides a comprehensive . Given the limited direct toxicological data available for this specific molecule, this guide synthesizes information from closely related structural analogues, including N-(2,6-dichlorophenyl)benzamides and other dichlorinated benzamide derivatives. This approach allows for a predictive assessment of the compound's potential hazards and outlines the necessary experimental frameworks for its definitive toxicological characterization. The methodologies and insights presented herein are intended for researchers, scientists, and professionals engaged in drug development and chemical safety assessment.

Chemical and Physical Properties

N-(2,6-dichlorophenyl)-2-methylbenzamide belongs to the class of benzamides, characterized by a substituted benzoyl group linked to a dichlorinated phenylamine moiety. The structural and physicochemical properties of a compound are fundamental to understanding its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Cl₂NO | [1][2] |

| Molecular Weight | 280.15 g/mol | [2] |

| IUPAC Name | N-(2,6-dichlorophenyl)-2-methylbenzamide | ChemDoodle |

| CAS Number | 157491-15-1 | [2] |

| Appearance | Likely a crystalline solid | [3][4] |

| Melting Point | Not available for the 2-methyl isomer. N-(2,6-dichlorophenyl)-3-methylbenzamide has been synthesized as colorless single crystals.[3] N-(2,6-dichlorophenyl)-4-methylbenzamide also forms needle-like colorless single crystals.[4] | |

| Solubility | Expected to have low aqueous solubility. | Inferred from structure |

| LogP | 4.79 (Predicted) | [1] |

Structural Insights